Lunularin Exhibits Intermediate 11β-HSD1 Inhibitory Potency: Rank-Order SAR Comparison with Resveratrol and Dihydropinosylvin
In a systematic structure-activity relationship study evaluating resveratrol analogues against human 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), lunularin demonstrated an IC50 of 45.44 μM, positioning it as the second most potent compound among five structurally related stilbenoids and bibenzyls tested [1]. The rank order of inhibitory potency was dihydropinosylvin (6.91 μM) > lunularin (45.44 μM) > pinostilbene (46.82 μM) > resveratrol (171.1 μM) > pinosylvin (193.8 μM) [1]. Against rat 11β-HSD1, lunularin exhibited enhanced potency with an IC50 of 17.39 μM, ranking fourth among six compounds tested: pinostilbene (9.67 μM) > lunularin (17.39 μM) > dihydropinosylvin (19.83 μM) > dihydroresveratrol (23.07 μM) > dihydroxystilbene (27.84 μM) [1]. Critically, all tested compounds, including lunularin, showed no detectable inhibition of human, rat, or mouse 11β-HSD2, confirming selective targeting of the glucocorticoid-activating isoform [1]. Docking analysis further revealed that lunularin binds competitively to the steroid-binding site of human 11β-HSD1, with a calculated Ki of 35.8 μM .
| Evidence Dimension | 11β-HSD1 inhibitory potency (human isoform) |
|---|---|
| Target Compound Data | IC50 = 45.44 μM (human); IC50 = 17.39 μM (rat); Ki = 35.8 μM (human) |
| Comparator Or Baseline | Dihydropinosylvin IC50 = 6.91 μM; Resveratrol IC50 = 171.1 μM; Dihydroresveratrol IC50 = 23.07 μM (rat) |
| Quantified Difference | Lunularin is 3.8-fold more potent than resveratrol (45.44 vs. 171.1 μM) but 6.6-fold less potent than dihydropinosylvin (45.44 vs. 6.91 μM) against human 11β-HSD1 |
| Conditions | Cell-free enzymatic assay; human and rat 11β-HSD1 recombinant enzyme; NADPH cofactor |
Why This Matters
Lunularin offers a defined intermediate potency window (IC50 ~45 μM) that may be therapeutically optimal for modulating glucocorticoid tone without the excessive suppression risks of sub-micromolar inhibitors or the negligible efficacy of weak binders like resveratrol.
- [1] Hu C, et al. Resveratrol analogues and metabolites selectively inhibit human and rat 11β-hydroxysteroid dehydrogenase 1 as the therapeutic drugs: structure-activity relationship and molecular dynamics analysis. SAR QSAR Environ Res. 2024. View Source
